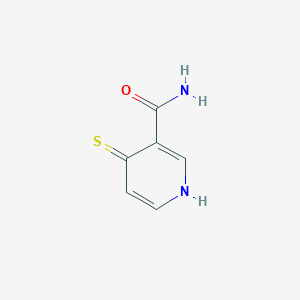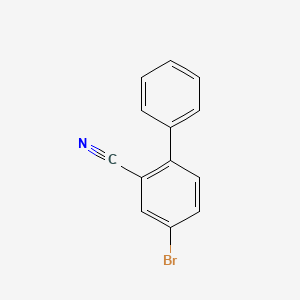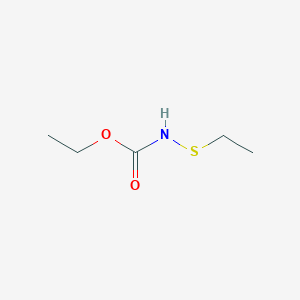
ethyl N-ethylsulfanylcarbamate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Ethyl N-ethylsulfanylcarbamate is an organic compound with the molecular formula C5H11NO2S It is a carbamate derivative, which means it contains the functional group -NH(C=O)O-
Métodos De Preparación
Synthetic Routes and Reaction Conditions
Ethyl N-ethylsulfanylcarbamate can be synthesized through several methods. One common approach involves the reaction of ethylamine with ethyl chloroformate in the presence of a base such as triethylamine. The reaction proceeds as follows:
[ \text{C2H5NH2} + \text{C2H5OCOCl} \rightarrow \text{C2H5NHCOOC2H5} + \text{HCl} ]
Another method involves the reaction of ethyl isocyanate with ethanol:
[ \text{C2H5NCO} + \text{C2H5OH} \rightarrow \text{C2H5NHCOOC2H5} ]
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using the above methods. The reaction conditions are optimized to maximize yield and purity. The use of continuous flow reactors and solid catalysts can enhance the efficiency and sustainability of the production process .
Análisis De Reacciones Químicas
Types of Reactions
Ethyl N-ethylsulfanylcarbamate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides and sulfones.
Reduction: Reduction reactions can convert the carbamate group to an amine.
Substitution: Nucleophilic substitution reactions can replace the ethyl group with other alkyl or aryl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are used.
Substitution: Nucleophiles like sodium ethoxide (NaOEt) can be employed.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Ethylamine and ethanol.
Substitution: Various alkyl or aryl carbamates.
Aplicaciones Científicas De Investigación
Ethyl N-ethylsulfanylcarbamate has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of other carbamate derivatives.
Biology: The compound is studied for its potential as a biochemical probe to investigate enzyme activities.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of certain diseases.
Mecanismo De Acción
The mechanism of action of ethyl N-ethylsulfanylcarbamate involves its interaction with specific molecular targets. The compound can inhibit enzymes by binding to their active sites, thereby preventing the enzymes from catalyzing their respective reactions. This inhibition can disrupt various biochemical pathways, leading to the desired therapeutic or pesticidal effects .
Comparación Con Compuestos Similares
Ethyl N-ethylsulfanylcarbamate can be compared with other carbamate derivatives such as methyl carbamate and ethyl carbamate. While all these compounds share the carbamate functional group, this compound is unique due to the presence of the ethylsulfanyl group, which imparts distinct chemical and biological properties. Similar compounds include:
Methyl carbamate: Used as a pesticide and in organic synthesis.
Ethyl carbamate: Found in fermented foods and beverages, known for its carcinogenic properties.
This compound stands out due to its specific applications and the unique effects of the ethylsulfanyl group on its reactivity and biological activity.
Propiedades
Número CAS |
51552-67-1 |
|---|---|
Fórmula molecular |
C5H11NO2S |
Peso molecular |
149.21 g/mol |
Nombre IUPAC |
ethyl N-ethylsulfanylcarbamate |
InChI |
InChI=1S/C5H11NO2S/c1-3-8-5(7)6-9-4-2/h3-4H2,1-2H3,(H,6,7) |
Clave InChI |
KJTDPRNOMJXPQM-UHFFFAOYSA-N |
SMILES canónico |
CCOC(=O)NSCC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


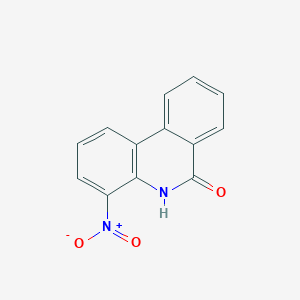
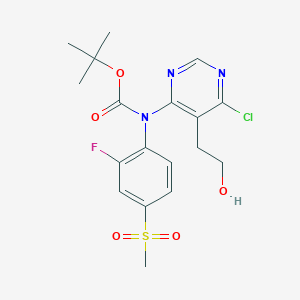
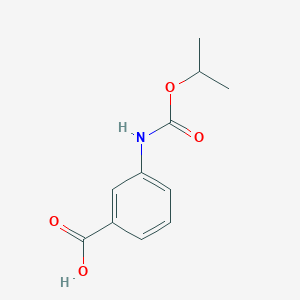
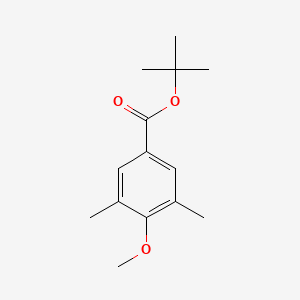
![4-[(2,6-diaminopyridin-3-yl)diazenyl]-N-pyridin-2-ylbenzenesulfonamide](/img/structure/B14017191.png)

![5-Bromo-4-chloro-7-methylimidazo[4,3-f][1,2,4]triazine](/img/structure/B14017215.png)
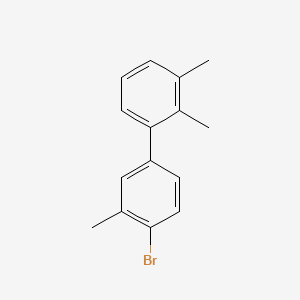
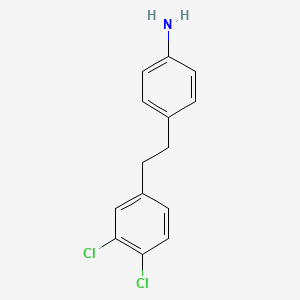
![5-Bromo-6-methoxybenzo[d]isoxazol-3-ylamine](/img/structure/B14017240.png)
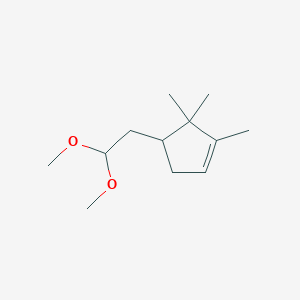
![2-Chloro-5,6-dihydrospiro[cyclopenta[B]thiophene-4,4'-imidazolidine]-2',5'-dione](/img/structure/B14017252.png)
